molecular formula C8H5F2IO2 B14777707 2,4-Difluoro-5-iodo-3-methoxybenzaldehyde

2,4-Difluoro-5-iodo-3-methoxybenzaldehyde

Cat. No.: B14777707
M. Wt: 298.02 g/mol
InChI Key: NZKQELIKABUMDF-UHFFFAOYSA-N
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Description

2,4-Difluoro-5-iodo-3-methoxybenzaldehyde is an aromatic aldehyde with the molecular formula C8H5F2IO2 and a molecular weight of 298.03 g/mol . This compound is characterized by the presence of fluorine, iodine, and methoxy groups attached to a benzaldehyde core, making it a valuable intermediate in organic synthesis and various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-5-iodo-3-methoxybenzaldehyde typically involves the iodination of 2,4-difluoro-3-methoxybenzaldehyde. This can be achieved through electrophilic aromatic substitution reactions using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-5-iodo-3-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: Reduction to the corresponding alcohol using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions where the iodine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products:

    Oxidation: 2,4-Difluoro-5-iodo-3-methoxybenzoic acid.

    Reduction: 2,4-Difluoro-5-iodo-3-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Difluoro-5-iodo-3-methoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Difluoro-5-iodo-3-methoxybenzaldehyde involves its interaction with various molecular targets. The presence of electron-withdrawing fluorine and iodine atoms influences its reactivity and binding affinity to specific enzymes and receptors. This compound can act as an inhibitor or activator of certain biochemical pathways, depending on the context of its use .

Comparison with Similar Compounds

  • 2,4-Difluoro-3-methoxybenzaldehyde
  • 2,5-Difluoro-4-iodo-3-methoxybenzoic acid
  • 3,5-Difluoro-2-hydroxy-4-methoxybenzaldehyde

Comparison: 2,4-Difluoro-5-iodo-3-methoxybenzaldehyde is unique due to the specific positioning of its substituents, which affects its chemical reactivity and physical properties. Compared to similar compounds, it offers distinct advantages in certain synthetic applications and research contexts .

Properties

Molecular Formula

C8H5F2IO2

Molecular Weight

298.02 g/mol

IUPAC Name

2,4-difluoro-5-iodo-3-methoxybenzaldehyde

InChI

InChI=1S/C8H5F2IO2/c1-13-8-6(9)4(3-12)2-5(11)7(8)10/h2-3H,1H3

InChI Key

NZKQELIKABUMDF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1F)I)C=O)F

Origin of Product

United States

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